molecular formula C12H20N4O6 B12578175 Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine CAS No. 189249-14-7

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine

Cat. No.: B12578175
CAS No.: 189249-14-7
M. Wt: 316.31 g/mol
InChI Key: XBXGOMJDAZWAFJ-RNJXMRFFSA-N
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Description

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is a specialized tripeptide of interest in biochemical and pharmacological research. Its structure incorporates L-alanine, a non-essential amino acid that serves as a crucial energy source for muscle tissue and the central nervous system, and plays a role in sugar and acid metabolism . The sequence is built upon a (4R)-4-hydroxy-L-proline (Hyp) scaffold. Hydroxyproline is a conformationally restricted amino acid that serves as a versatile foundation for synthesizing diverse multi-functionalized pyrrolidines, which are valuable for probing the ligand binding sites of biological targets . The presence of the glycylglycine moiety may influence the peptide's properties, as dipeptides like glycyl-proline have been successfully used as chiral selectors in separations science, indicating a potential role in molecular recognition . The (4R)-4-hydroxy-L-proline moiety is of particular significance. It is a major component of collagen and is known to have a higher affinity for certain amino acid transporters compared to L-proline . Furthermore, hydroxyproline-based analogs have been discovered as a novel class of inhibitors for neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are implicated in cancer and neurological diseases . This makes related compounds promising for developing new pharmacological tools. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

189249-14-7

Molecular Formula

C12H20N4O6

Molecular Weight

316.31 g/mol

IUPAC Name

(2S)-2-[[(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C12H20N4O6/c1-6(12(21)22)15-11(20)8-2-7(17)5-16(8)10(19)4-14-9(18)3-13/h6-8,17H,2-5,13H2,1H3,(H,14,18)(H,15,20)(H,21,22)/t6-,7+,8-/m0/s1

InChI Key

XBXGOMJDAZWAFJ-RNJXMRFFSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CNC(=O)CN)O

Canonical SMILES

CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CNC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthesis of (4R)-4-Hydroxy-L-Proline Derivatives

The key step in preparing Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is the synthesis of the (4R)-4-hydroxy-L-proline moiety with high stereochemical purity.

  • Starting Material and Protection : Trans-4-hydroxy-L-proline is commonly used as a starting material. The amine group is protected using carbamate protecting groups such as di-tert-butyl dicarbonate (Boc) or benzyl chloroformate (Cbz) under mild aqueous alkaline conditions to prevent side reactions.

  • Epoxidation and Ring-Opening : The protected hydroxyproline is converted into 3,4-epoxy derivatives via oxidation (e.g., mCPBA) and subsequent ring-opening reactions to introduce functional groups or to invert stereochemistry if needed.

  • Intramolecular Cyclization : Mitsunobu esterification is employed to form lactones or lactams, which can be hydrolyzed to yield cis- or trans-4-hydroxyproline isomers with controlled stereochemistry.

  • Hydrolysis and Purification : Acidic hydrolysis (e.g., 2 M HCl) followed by ion-exchange chromatography isolates the desired hydroxyproline derivative in high purity.

Peptide Bond Formation

  • Solid-Phase or Solution-Phase Peptide Synthesis : The assembly of the this compound peptide is typically achieved by standard peptide coupling methods using carbodiimide reagents (e.g., EDC, DCC) or uronium salts (e.g., HATU) to activate carboxyl groups for amide bond formation.

  • Sequential Coupling : The dipeptide glycylglycine is first synthesized or obtained commercially. It is then coupled to the hydroxyproline derivative, followed by coupling with L-alanine to complete the tetrapeptide sequence.

  • Protecting Group Strategies : Orthogonal protecting groups are used to allow selective deprotection and coupling steps, ensuring the integrity of sensitive groups such as the hydroxy substituent on proline.

Enzymatic and Biocatalytic Approaches

Recent advances have demonstrated enzymatic routes to synthesize γ-hydroxy-α-amino acid derivatives, which include hydroxyproline analogs:

  • Tandem Aldol Addition–Transamination : Using enzymes such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida to catalyze enantioselective aldol addition of pyruvate to aldehydes, followed by transamination with selective transaminases to yield chiral hydroxy amino acids.

  • One-Pot Two-Step Reactions : These biocatalytic cascades allow the synthesis of hydroxy amino acids with high enantioselectivity and yield, potentially applicable to hydroxyproline derivatives.

  • Aminotransferase Regeneration Systems : Coupling branched-chain amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT) from E. coli enables efficient amine donor recycling, improving reaction efficiency.

Chemical Synthesis via Michael Addition and Radical Approaches

  • Michael Addition : α,β-unsaturated amino acid derivatives can be used as Michael acceptors for nucleophilic addition of amino acid enolates or equivalents, enabling the construction of complex amino acid derivatives with multiple stereocenters.

  • Radical Addition : Stereoselective radical conjugate additions to oxazolidinone derivatives have been employed to introduce heterocyclic side chains or functional groups, which can be adapted for hydroxyproline analog synthesis.

Data Table: Summary of Preparation Methods

Methodology Key Steps Advantages Limitations References
Chemical Protection & Cyclization Amine protection, epoxidation, Mitsunobu esterification, hydrolysis High stereochemical control, well-established Multi-step, requires careful purification
Peptide Coupling Sequential amide bond formation using carbodiimides or uronium salts Standard peptide synthesis techniques Requires protecting group management
Enzymatic Tandem Aldol-Transamination Enantioselective aldol addition, transamination, amine donor recycling High enantioselectivity, mild conditions Enzyme availability, substrate scope
Michael Addition & Radical Addition Nucleophilic or radical addition to unsaturated amino acid derivatives Access to complex stereochemistry Moderate diastereoselectivity, complex conditions

Detailed Research Findings

  • The enzymatic synthesis route reported by ACS Catalysis (2021) demonstrates that the use of HBPA and selective transaminases can produce γ-hydroxy-α-amino acids with excellent enantioselectivity and conversion rates, which can be adapted for hydroxyproline derivatives. The process benefits from amine donor recycling systems to improve efficiency and reduce costs.

  • The chemical synthesis of hydroxyproline derivatives via protection, epoxidation, and Mitsunobu esterification allows access to both cis- and trans-isomers with high stereochemical purity. This method is versatile and has been used to prepare substrates for peptide synthesis.

  • Peptide assembly using standard coupling reagents is straightforward once the hydroxyproline derivative is obtained, but requires careful control of protecting groups to avoid side reactions involving the hydroxy group.

  • Radical and Michael addition methods provide alternative routes to introduce complex side chains and stereocenters, though they may require optimization to improve diastereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyproline residue may yield keto derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Amino Acid Transporters

Recent studies have highlighted the role of hydroxyproline derivatives, including Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine, as selective inhibitors of sodium-dependent neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). These transporters are crucial for cellular uptake of amino acids, influencing various physiological processes.

  • Case Study : A series of hydroxyproline derivatives were synthesized and evaluated for their inhibitory effects on SLC1A4 and SLC1A5. The results indicated that this compound exhibited significant binding affinity, with IC50 values in the low micromolar range for SLC1A5 .
CompoundIC50 (µM)Target
This compound39SLC1A5
3-Hydroxyproline39SLC1A5
4-Hydroxyproline108SLC1A5

1.2. Neuroprotective Effects

The neuroprotective potential of hydroxyproline derivatives has been explored in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter transporters suggests a role in protecting neuronal cells from excitotoxicity.

  • Case Study : In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to glutamate toxicity, indicating its potential as a neuroprotective agent .

Biochemical Applications

2.1. Structural Biology

This compound serves as a valuable tool in structural biology due to its conformationally constrained nature. It can act as a scaffold for designing peptide ligands that mimic natural substrates.

  • Application : Researchers have utilized this compound to probe ligand-binding sites on proteins, enhancing the understanding of protein-ligand interactions through computational docking studies .

2.2. Drug Design

The unique properties of hydroxyproline derivatives make them attractive candidates in drug design, particularly for developing new therapeutics targeting amino acid transport systems involved in cancer metabolism.

  • Case Study : A series of analogs based on this compound were synthesized and tested for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and improving survival rates .

Material Science Applications

3.1. Biodegradable Polymers

The incorporation of hydroxyproline derivatives into polymer matrices has been investigated for developing biodegradable materials with enhanced mechanical properties.

  • Application : this compound has been integrated into polypeptide scaffolds used for tissue engineering applications, promoting cell adhesion and growth due to its bioactive properties .

Mechanism of Action

The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, enzymatic reactions, and cellular uptake mechanisms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine with related peptides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₂H₂₀N₄O₆ 316.3 Contains hydroxyproline; antiarrhythmic potential
Glycylglycyl-L-alanylglycine C₉H₁₆N₄O₅ 260.26 Lacks hydroxyproline; shorter chain
L-Prolyl-L-alanyl-L-prolyl-L-alanine C₁₆H₂₆N₄O₅ 354.4 Proline-rich; uncharacterized bioactivity
Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl-glycine C₁₉H₃₁N₇O₈ 485.5 Longer chain; diverse residues

Key Observations :

  • Hydroxyproline vs. Proline : The hydroxyl group in hydroxyproline increases hydrophilicity and enzymatic stability compared to proline-containing analogs like L-Prolyl-L-alanyl-L-prolyl-L-alanine .

Enzymatic Stability

Hydroxyproline-containing peptides demonstrate superior resistance to proteolysis. For example:

  • In contrast, This compound is predicted to resist degradation due to steric hindrance from the hydroxyproline ring, a feature absent in simpler tripeptides like Glycylglycyl-L-alanylglycine .

Physicochemical Properties

  • Solubility : The hydroxyl group in hydroxyproline improves aqueous solubility compared to proline-containing peptides. For example, Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl-glycine (C₁₉H₃₁N₇O₈) has a predicted density of 1.410 g/cm³ , suggesting moderate solubility .
  • Synthetic Accessibility : The synthesis of hydroxyproline-containing peptides often requires specialized steps, such as Grignard reagent-mediated cyclization (as seen in Cherylline synthesis) or selective protection/deprotection strategies .

Biological Activity

Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is a dipeptide with potential biological activities that make it a subject of interest in pharmaceutical and biochemical research. This compound incorporates two glycyl residues, a 4-hydroxy-L-proline, and an L-alanine, which contribute to its unique structural properties and biological functions. The presence of the hydroxyl group in the proline moiety is particularly significant as it may enhance the compound's stability and antioxidant capabilities.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . The hydroxyl group in the proline residue is believed to be responsible for this activity, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems. This antioxidant capability could have implications for various health conditions related to oxidative damage.

Interaction with Biological Targets

This compound has been studied for its binding affinity to various biological targets. Interaction studies suggest that this compound may influence several physiological processes by modulating receptor activity or enzyme function. The potential for this peptide to act as a modulator of amino acid transporters, specifically SLC1A4 and SLC1A5, has been explored, indicating its role in amino acid homeostasis .

Structural Comparisons with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key structural features and biological activities of related peptides:

Compound NameStructure FeaturesUnique Aspects
GlycylprolineContains glycine and prolineKnown for its role in collagen synthesis
L-AlanineSimple amino acid structureFundamental building block in protein synthesis
HydroxyprolineContains hydroxyl group on prolineImportant for stabilizing collagen structure
GlycylserineGlycine linked to serineMay enhance neuroprotective properties

This comparison highlights how the dual glycyl component and specific hydroxy modification of this compound may enhance its biological activity compared to other peptides.

Pharmacological Studies

A study conducted on hydroxyproline derivatives, including this compound, utilized electrophysiological approaches to assess their pharmacological activity targeting SLC1A4 and SLC1A5 transporters. The findings revealed that certain derivatives exhibited affinities in the low micromolar range, suggesting their potential as therapeutic agents for modulating amino acid transport .

In Vivo Studies

In vivo experiments have demonstrated that peptides containing hydroxyproline can significantly influence metabolic pathways related to amino acid metabolism. For instance, the administration of these peptides has been shown to enhance the activity of glutamate dehydrogenase, an enzyme critical for amino acid catabolism, thereby supporting metabolic homeostasis .

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